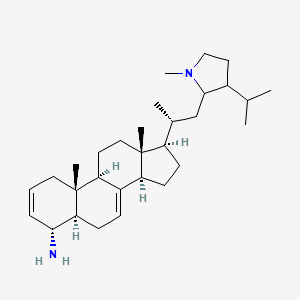
Plakinamine J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plakinamine J, also known as this compound, is a useful research compound. Its molecular formula is C30H50N2 and its molecular weight is 438.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Plakinamines, including Plakinamine J, have demonstrated potent antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacteria, making them promising candidates for antibiotic development. The mechanisms by which plakinamines exert their antibacterial effects are still under investigation, but they likely involve interactions with cellular targets that disrupt bacterial function and viability .
Case Studies
Comparative Analysis with Other Plakinamines
To better understand the potential applications of this compound, it is beneficial to compare it with other known plakinamines:
| Compound Name | MIC (µg/mL) | Target Pathogen | Notable Activity |
|---|---|---|---|
| Plakinamine P | 1.8 | Mycobacterium tuberculosis | Bactericidal activity |
| Plakinamine L | 3.6 | M. tuberculosis | Inhibitory activity |
| Plakinamine M | 15.8 | M. tuberculosis | Moderate inhibitory activity |
This table highlights the promising antibacterial properties of plakinamines and sets a foundation for further exploration of this compound.
Drug Development
The unique structure of plakinamines positions them as valuable scaffolds in drug discovery. Future research should focus on:
- Synthesis Optimization : Developing more efficient synthetic routes to produce this compound and its derivatives.
- Mechanistic Studies : Investigating the specific molecular targets of this compound to elucidate its action mechanisms.
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of this compound.
Potential Applications Beyond Antimicrobials
Beyond their antibacterial properties, plakinamines may also have applications in other therapeutic areas:
- Cosmetic Formulations : Due to their bioactive properties, there is potential for incorporating plakinamines into skin care products aimed at antimicrobial effects .
- Anti-inflammatory Applications : Further research could explore their anti-inflammatory properties, which may be beneficial in treating various skin conditions.
Propiedades
Fórmula molecular |
C30H50N2 |
|---|---|
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
(4R,5R,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-1-(1-methyl-3-propan-2-ylpyrrolidin-2-yl)propan-2-yl]-4,5,6,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-amine |
InChI |
InChI=1S/C30H50N2/c1-19(2)21-14-17-32(6)28(21)18-20(3)23-11-12-24-22-9-10-26-27(31)8-7-15-29(26,4)25(22)13-16-30(23,24)5/h7-9,19-21,23-28H,10-18,31H2,1-6H3/t20-,21?,23-,24+,25+,26+,27-,28?,29-,30-/m1/s1 |
Clave InChI |
OWWFXCRBYSQOCJ-JWIPIMPKSA-N |
SMILES isomérico |
C[C@H](CC1C(CCN1C)C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC=C[C@H]5N)C)C |
SMILES canónico |
CC(C)C1CCN(C1CC(C)C2CCC3C2(CCC4C3=CCC5C4(CC=CC5N)C)C)C |
Sinónimos |
plakinamine J |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















